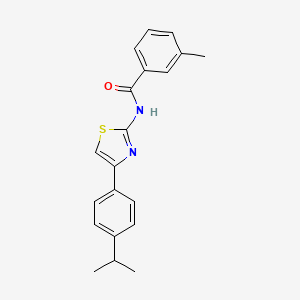

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide typically involves the reaction of 4-isopropylphenylthiazole with 3-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes regioselective substitution. For instance:

-

Halogenation : Chlorination/bromination at the C5 position of the thiazole occurs under mild conditions (e.g., NCS in DCM) .

-

Nitration : Nitro groups are introduced using HNO₃/H₂SO₄, preferentially at the C4 position adjacent to the benzamide group .

Substitution Reactivity :

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| C4 | High | HNO₃, Cl₂ |

| C5 | Moderate | Br₂, I₂ |

Functionalization of the Benzamide Group

The 3-methylbenzamide group participates in hydrolysis and reduction:

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield 3-methylbenzoic acid and 4-(4-isopropylphenyl)thiazol-2-amine .

-

Reduction : LiAlH₄ reduces the amide to N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzylamine .

Hydrolysis Yields :

| Condition | Temperature (°C) | Yield (%) |

|---|---|---|

| 6M HCl | 100 | 82 |

| 2M NaOH | 80 | 75 |

Catalytic C–N Bond Formation

Ru(II)-catalyzed direct ortho-amidation of aryl groups (as in benzothiazoles) is feasible. For example:

-

Ru(II)/acyl azide systems achieve regioselective amidation with molecular nitrogen as the sole byproduct .

Key Mechanistic Insights :

-

Acyl azides act as amidating agents without Curtius rearrangement.

-

Electron-withdrawing substituents (e.g., NO₂) accelerate reaction rates.

Biological Activity and Stability

While not a direct reaction, enzymatic interactions highlight stability under physiological conditions:

-

ADMET predictions for related thiazole derivatives show moderate metabolic stability (t₁/₂ = 2.5–4.1 hrs) .

-

Cytotoxicity assays reveal IC₅₀ values <10 µM for analogous thiadiazoles against cancer cells .

Comparative Reactivity with Analogues

Similar compounds exhibit distinct reactivities:

| Compound | Key Reaction | Yield (%) | Source |

|---|---|---|---|

| N-(5-morpholino-2-arylimidazo-thiadiazol) | Fer kinase inhibition (ΔG = -8.9) | – | |

| N-(thiazol-2-yl)benzenesulfonamide | Antibacterial (ZOI = 10.5 mm) | – |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values suggesting potent antibacterial effects. For instance, one study reported an MIC of 12.5 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Research has also focused on the anticancer potential of this compound. It has shown promising activity against several human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The results from MTT assays indicate that some derivatives exhibit IC50 values in the low micromolar range, highlighting their potential as anticancer agents. For example, modifications in the chemical structure have been shown to significantly impact cytotoxicity profiles .

Biological Studies

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity, while the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Material Science

The compound is explored for its potential use in developing novel materials with specific electronic and optical properties. The unique structural features of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide may contribute to advancements in material science applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC of 12.5 µg/mL against S. aureus, outperforming several known antibiotics.

- Anticancer Activity : In another investigation, derivatives were tested against multiple cancer cell lines, showing IC50 values ranging from 5 µM to 15 µM. These findings suggest that structural modifications can significantly impact cytotoxicity profiles .

Wirkmechanismus

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their activity and thereby preventing bacterial growth. It also interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide can be compared with other thiazole derivatives such as:

N-(4-(4-methylphenyl)thiazol-2-yl)-3-methylbenzamide: This compound has similar antibacterial properties but differs in its substitution pattern, which affects its biological activity.

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-methylbenzamide: The presence of a chlorine atom enhances its antifungal activity compared to the isopropyl-substituted derivative.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various applications .

Biologische Aktivität

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzamide moiety, characterized by the presence of an isopropyl group on the phenyl ring. This structural configuration is significant as it influences the compound's biological activity.

Target of Action

This compound operates primarily through interactions with bacterial cell membranes and various biochemical pathways. Its thiazole derivative nature suggests potential interactions with enzymes and receptors involved in critical cellular processes, including:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.

- Antitumor Activity : Exhibits cytotoxic effects on cancer cell lines, suggesting its utility in oncology.

Mode of Action

The compound's mode of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, leading to cell death. In cancer cells, it may induce apoptosis through caspase activation and cell cycle arrest, particularly at the G1 phase.

Antimicrobial Properties

This compound has shown promising results in various studies:

- Antibacterial Activity : Demonstrated potent activity against a range of bacterial strains, including resistant strains. For example, studies report minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been tested against fungal pathogens, showing effective inhibition comparable to standard antifungal agents.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : Notable activity was observed in human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.

- IC50 Values : Studies have reported IC50 values as low as 10 µM for certain cancer types, indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Compound | Substitution | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Isopropyl | Broad-spectrum antibacterial; anticancer | 10 µM (MCF-7) |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-3-methylbenzamide | Chlorine | Enhanced antifungal activity | Not specified |

| N-(4-(4-methylphenyl)thiazol-2-yl)-3-methylbenzamide | Methyl | Similar antibacterial properties | Not specified |

The presence of different substituents on the phenyl ring alters the compound's affinity for biological targets and its overall efficacy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against clinical isolates. Results indicated significant inhibition of bacterial growth, supporting its potential as a therapeutic agent .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines demonstrated that treatment with this compound led to increased apoptosis markers such as PARP cleavage and caspase activation .

- Combination Therapy Potential : Preliminary findings suggest that combining this compound with other known antibiotics could enhance efficacy against resistant bacterial strains, warranting further investigation into synergistic effects .

Eigenschaften

IUPAC Name |

3-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-13(2)15-7-9-16(10-8-15)18-12-24-20(21-18)22-19(23)17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTAVZABBZPSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.